6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine
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Overview
Description
6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with 2-methyl-2-thiopropanal in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the mixture is heated to promote cyclization, forming the desired thiazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the thiazine to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Alkylated or acylated thiazine derivatives.
Scientific Research Applications
6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the thiazine ring .
Comparison with Similar Compounds
- 6-Methyl-3,6-dihydro-2H-1,4-thiazine
- 5-Ethyl-3,6-dihydro-2H-1,4-thiazine
- 6-Ethyl-5-methyl-2H-1,4-thiazine
Comparison: 6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug design and industrial processes .
Properties
CAS No. |
823801-67-8 |
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Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
6-ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine |
InChI |
InChI=1S/C7H13NS/c1-3-7-6(2)8-4-5-9-7/h7H,3-5H2,1-2H3 |
InChI Key |
JVQIZKIOATVETP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NCCS1)C |
Origin of Product |
United States |
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